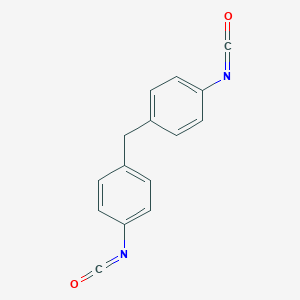
4,4'-Diphenylmethane diisocyanate
Cat. No. B179448
Key on ui cas rn:
26447-40-5
M. Wt: 250.25 g/mol
InChI Key: UPMLOUAZCHDJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04077921
Procedure details


The polyether segment is reacted with a diisocyanate, e.g., p-phenylene diisocyanate, m-phenylene diisocyanate, 2,4-toluene diisocyanate and isomers thereof, methylenebis(phenyl isocyanate), methylenebis(chlorophenyl isocyanate), and methylenebis(tolyl isocyanate) to produce an isocyanate-terminated prepolymer or oligomer. The toluene diisocyanates are preferred.
[Compound]
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(N=C=O)[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.C1(N=C=O)C=CC=C([N:19]=[C:20]=[O:21])C=1.[CH3:25][C:26]1[CH:31]=[CH:30][C:29]([N:32]=[C:33]=[O:34])=[CH:28][C:27]=1N=C=O>>[CH:27]1[C:26]([CH2:25][C:1]2[CH:2]=[CH:3][C:4]([N:7]=[C:8]=[O:9])=[CH:5][CH:6]=2)=[CH:31][CH:30]=[C:29]([N:32]=[C:33]=[O:34])[CH:28]=1.[N-:19]=[C:20]=[O:21]
|
Inputs


Step One
[Compound]
|
Name
|
polyether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)N=C=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N-]=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04077921
Procedure details


The polyether segment is reacted with a diisocyanate, e.g., p-phenylene diisocyanate, m-phenylene diisocyanate, 2,4-toluene diisocyanate and isomers thereof, methylenebis(phenyl isocyanate), methylenebis(chlorophenyl isocyanate), and methylenebis(tolyl isocyanate) to produce an isocyanate-terminated prepolymer or oligomer. The toluene diisocyanates are preferred.
[Compound]
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(N=C=O)[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.C1(N=C=O)C=CC=C([N:19]=[C:20]=[O:21])C=1.[CH3:25][C:26]1[CH:31]=[CH:30][C:29]([N:32]=[C:33]=[O:34])=[CH:28][C:27]=1N=C=O>>[CH:27]1[C:26]([CH2:25][C:1]2[CH:2]=[CH:3][C:4]([N:7]=[C:8]=[O:9])=[CH:5][CH:6]=2)=[CH:31][CH:30]=[C:29]([N:32]=[C:33]=[O:34])[CH:28]=1.[N-:19]=[C:20]=[O:21]
|
Inputs


Step One
[Compound]
|
Name
|
polyether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)N=C=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N-]=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
